4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
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Overview
Description
4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a combination of benzamide, benzothiazole, and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps, starting from the preparation of the individual moieties and their subsequent coupling. The general synthetic route may include:
Preparation of Dibenzofuran Derivative: The dibenzofuran moiety can be synthesized through electrophilic reactions such as halogenation and Friedel-Crafts reactions.
Formation of Benzothiazole Derivative: Benzothiazole derivatives can be synthesized through cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A heterocyclic organic compound with two benzene rings fused to a central furan ring.
Benzothiazole: A bicyclic compound consisting of a benzene ring fused to a thiazole ring.
Benzamide: An organic compound with a benzene ring attached to an amide group.
Uniqueness
4-butoxy-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its combination of these moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C32H27N3O4S2 |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
4-butoxy-N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C32H27N3O4S2/c1-2-3-16-38-23-12-8-20(9-13-23)31(37)34-22-11-15-26-29(18-22)41-32(35-26)40-19-30(36)33-21-10-14-25-24-6-4-5-7-27(24)39-28(25)17-21/h4-15,17-18H,2-3,16,19H2,1H3,(H,33,36)(H,34,37) |
InChI Key |
GLHIHDQRODUXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Origin of Product |
United States |
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